2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide
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Overview
Description
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzenesulfonyl group, dichloroanilino moiety, and a methoxyethyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3,5-dichloroaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-3,5-dichloroaniline. This intermediate is then reacted with 2-methoxyethylamine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The dichloroanilino moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted anilines.
Scientific Research Applications
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The dichloroanilino moiety may contribute to the compound’s ability to disrupt cellular processes, while the methoxyethyl acetamide group enhances its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)acetamide
- 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(2-methoxyethyl)acetamide
- 2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-ethylphenyl)acetamide
Uniqueness
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S/c1-25-8-7-20-17(22)12-21(15-10-13(18)9-14(19)11-15)26(23,24)16-5-3-2-4-6-16/h2-6,9-11H,7-8,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPICUROBPEPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN(C1=CC(=CC(=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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